

# How does VUF 8430 compare to the endogenous ligand histamine?

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## Compound of Interest

Compound Name: VUF14738

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## VUF 8430 vs. Histamine: A Comparative Guide for Researchers

This guide provides a detailed comparison of the synthetic compound VUF 8430 and the endogenous ligand histamine, focusing on their chemical properties, pharmacological profiles, and the experimental methodologies used for their characterization. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of VUF 8430's activity in relation to histamine.

### Chemical Properties

Histamine is a biogenic amine with a characteristic imidazole ring attached to an ethylamine chain.<sup>[1][2][3]</sup> Under physiological conditions, the amino group of the side-chain is protonated.<sup>[1]</sup> VUF 8430, chemically known as 2-(2-guanidinoethyl)isothiourea, is a non-imidazole compound.<sup>[4][5][6]</sup>

Property	Histamine	VUF 8430
Chemical Name	2-(1H-imidazol-4-yl)ethanamine	2-[(Aminoiminomethyl)amino]ethyl carbamimidothioic acid ester
Molecular Formula	C5H9N3	C4H11N5S
Molar Mass	111.15 g/mol [2][7]	161.23 g/mol [5]
Chemical Structure	Imidazolethylamine	S-(2-guanidylethyl)-isothiourea

## Pharmacological Profile: A Comparative Analysis

The primary difference between histamine and VUF 8430 lies in their receptor selectivity and potency. Histamine is the natural agonist for all four histamine receptor subtypes (H1, H2, H3, and H4), whereas VUF 8430 exhibits marked selectivity for the H4 receptor.[4][5][6]

## Receptor Binding Affinity and Functional Potency

The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of histamine and VUF 8430 at human histamine receptor subtypes.

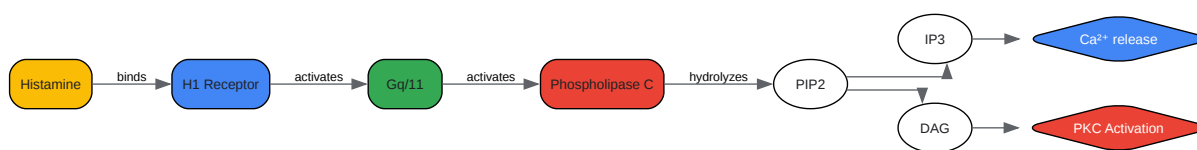
Receptor	Ligand	Binding Affinity (pKi)	Functional Potency (pEC50)	Efficacy
H1 Receptor	Histamine	-	7.17 (Calcium Assay)[8], 7.41 ( $\beta$ -arrestin)[8]	Full Agonist
VUF 8430	< 4 (rat)[4]	Inactive[4][9]	-	
H2 Receptor	Histamine	-	6.68[10]	Full Agonist
VUF 8430	$\sim$ pD2 = 3.8[11]	Weak Partial Agonist[12]	Weak Partial Agonist	
H3 Receptor	Histamine	-	7.62[10]	Full Agonist
VUF 8430	6.0[12]	Full Agonist[4]	Full Agonist	
H4 Receptor	Histamine	-	7.7[4], 7.89[10]	Full Agonist
VUF 8430	7.5[12], Ki = 31.6 nM[11]	7.3[4][12], EC50 = 50.1 nM[11]	Full Agonist[4][12]	

## Signaling Pathways

Histamine receptors are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades upon agonist binding.[13][14]

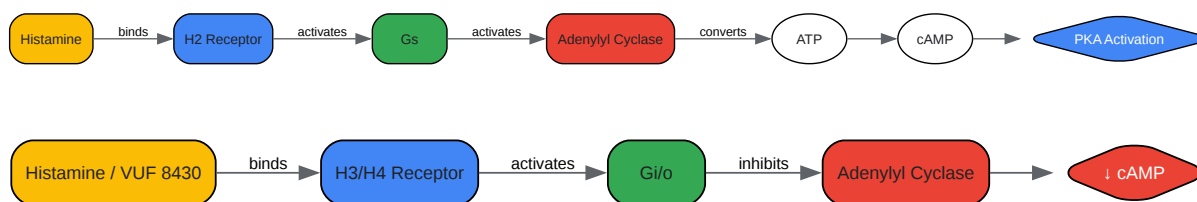
- H1 Receptor: Couples to Gq/11, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[10][15][16]
- H2 Receptor: Couples to Gs, activating adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).[10][14]
- H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and leading to a decrease in intracellular cAMP.[10][14]

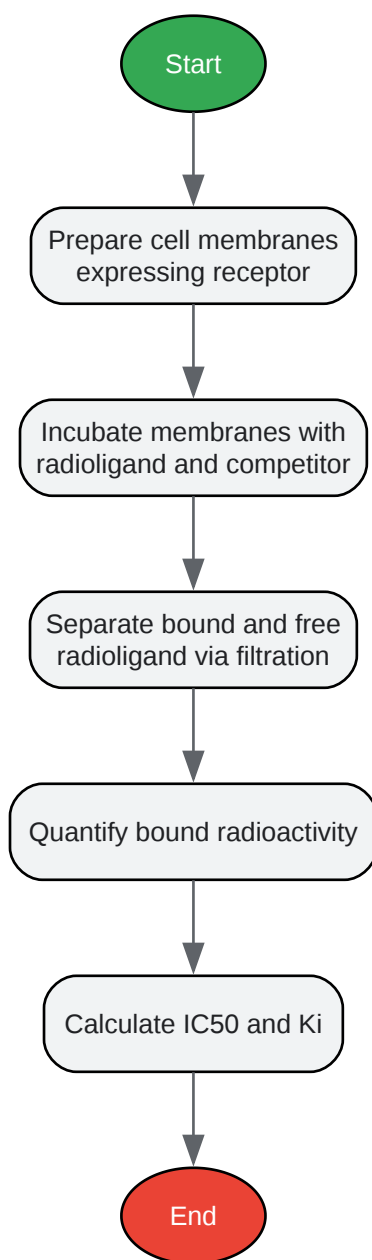
As VUF 8430 is a potent H4 receptor agonist with significant activity at the H3 receptor, its primary signaling mechanism is through the Gi/o pathway.[4][12]



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Histamine H1 Receptor Gq Signaling Pathway.





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